molecular formula C20H26N4O2 B1206778 Hexamidine CAS No. 3811-75-4

Hexamidine

Cat. No. B1206778
CAS RN: 3811-75-4
M. Wt: 354.4 g/mol
InChI Key: OQLKNTOKMBVBKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexamidine and its salts, such as hexamidine diisethionate (HEX D) and its dihydrochloride salt (HEX H), has been explored to improve its application in skin health and personal care products. HEX H can be prepared from HEX D through a simple acid addition reaction. Such syntheses are critical for developing novel formulations for targeted delivery of these compounds to the skin (Parisi et al., 2015).

Molecular Structure Analysis

The molecular structure of hexamidine and its derivatives has been characterized using techniques like Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). These analyses help in understanding the compound's stability, melting points, and purity, which are essential for its formulation in personal care products (Parisi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of hexamidine, including its interactions with other compounds and stability in various solvents, is crucial for its application in dermatological products. Studies have shown that HEX D and HEX H exhibit different solubility and stability profiles in a range of solvents, which impacts their efficacy and safety as antimicrobial agents in skin care formulations (Parisi et al., 2016).

Physical Properties Analysis

Physical properties such as melting points, solubility, and distribution coefficients between octanol and pH 7.4 buffer have been determined for hexamidine salts. For instance, HEX D and HEX H have melting points of 225°C and 266°C, respectively. These properties influence the compound's behavior in formulations and its interaction with the skin (Parisi et al., 2015).

Chemical Properties Analysis

The physicochemical characterization of hexamidine reveals its potential for use in personal care and skin health applications. The compound's pH in aqueous solutions, distribution coefficients, and detailed solubility and stability data have been established, providing a foundation for the design of novel formulations targeted for skin delivery (Parisi et al., 2015).

Scientific Research Applications

  • Skin Health and Personal Care Products Hexamidine (HEX) is notably utilized as a preservative in topical preparations. It plays a beneficial role in skin homeostasis, affecting lipid processing enzymes, corneocyte maturity, stratum corneum thickness, and transepidermal water loss (TEWL). Studies also focus on the skin permeation properties of hexamidine diisethionate (HEX D) and hexamidine hydrochloride salt (HEX H), and formulation strategies for effective dermal targeting of HEX are discussed (Parisi et al., 2017).

  • Preparation and Characterization of Hexamidine Salts Hexamidine diisethionate (HEX D) is used as an antimicrobial agent in personal care products. This study conducted a comprehensive characterization of HEX D and HEX H, including their preparation, physicochemical properties, solubility, and stability. This research provides critical information for novel formulations targeting skin delivery (Parisi et al., 2015).

  • Topical Delivery of Hexamidine Research on the interaction of HEX D with the skin and the development of formulations for topical targeting of the active is significant. This study compares the skin penetration of HEX D with HEX H and evaluates various solvents and chemical penetration enhancers for their efficacy in promoting skin absorption of HEX (Parisi et al., 2016).

  • Anti-Dandruff Shampoo Efficacy Hexamidine's efficacy in anti-dandruff shampoos is studied, revealing its ability to reduce dandruff, relieve scalp itching, and decrease scalp malassezia load. This research highlights HEX's potential as an alternative agent in anti-dandruff formulations (Lai Wei, 2009).

  • Analytical Methodology A study developed an HPLC analytical method to determine Hexamidine Diisethionate in various pharmaceutical formulations, demonstrating the importance of analytical techniques in ensuring the quality and consistency of HEX-containing products (Sobaih et al., 2022).

  • PRMT1 Inhibition for Therapeutic Applications Alkyl bis(oxy)dibenzimidamide derivatives, including hexamidine, are identified as selective inhibitors of protein arginine N-methyltransferases (PRMT1), a critical enzyme involved in various biological processes and diseases. This finding opens up avenues for therapeutic applications of HEX in the treatment of diseases related to PRMT1 dysregulation (Zhang et al., 2017).

Safety And Hazards

Hexamidine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLKNTOKMBVBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191524
Record name Hexamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexamidine

CAS RN

3811-75-4
Record name Hexamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3811-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamidine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3483C2H13H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Efflux pump inhibitory activity of propamidine, dibromopropamidine, and hexamidine was confirmed in Leu-Nap accumulation assays. The uptake of Leu-Nap (100 μg/ml) by PAM1723 (FIGS. 10A, C, and E) or PAM1626 (FIGS. 10B, D, and F) cells was studied in the presence of various concentrations of propamidine (0 μg/ml to 160 μg/ml), dibromopropamidine (0 to μg/ml to 40 μg/ml), and hexamidine (0 μg/ml to 40 μg/ml), respectively. All three compounds were capable of completely inhibiting the MexAB-OprM-mediated efflux of Leu-Nap from the strain overexpressing this pump. The rate of Leu-NAp uptake into PAM1626, and PAM1723, in the presence of 160 μg/ml propamidine, 20 μg/ml of dibromoproapmidine, and 20 μg/ml of hexamidine was the same.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
N Parisi, M Paz-Alvarez, PJ Matts, R Lever… - International Journal of …, 2016 - Elsevier
Hexamidine diisethionate (HEX D) has been used for its biocidal actions in topical preparations since the 1950s. Recent data also suggest that it plays a beneficial role in skin …
Number of citations: 18 www.sciencedirect.com
N Parisi, PJ Matts, R Lever, J Hadgraft… - International Journal of …, 2015 - Elsevier
Hexamidine diisethionate (HEX D) has been used in the personal care industry and in a number of over-the-counter (OTC) drug products as an antimicrobial agent since the 1950’s. …
Number of citations: 6 www.sciencedirect.com
RJ Mullins - Medical Journal of Australia, 2006 - mja.com.au
… The active ingredients of Medi Creme are hexamidine … or a 10% suspension of hexamidine isethionate in normal saline … Avoidance of hexamidine was advised. The child has eaten …
Number of citations: 12 www.mja.com.au
A Pinna, MG Donadu, D Usai, S Dore, F Boscia… - Cornea, 2020 - journals.lww.com
Purpose: To assess the in vitro antimicrobial activity of a new commercial ophthalmic solution containing hexamidine diisethionate 0.05%(Keratosept). Methods: Staphylococcus aureus …
Number of citations: 24 journals.lww.com
C Boulitrop-Morvan, E Collet, S Dalac… - Photodermatology …, 1993 - europepmc.org
… by a hexamidine solution. Patch tests were negative but photopatch tests to hexamidine in water … It is well-known that hexamidine can induce contact allergy but this case was the first …
Number of citations: 14 europepmc.org
M Grare, HM Dibama, S Lafosse, A Ribon… - Clinical Microbiology …, 2010 - Elsevier
Use of antiseptics and disinfectants is essential in infection control practices in hospital and other healthcare settings. In this study, the in vitro activity of a new promising compound, para…
Number of citations: 103 www.sciencedirect.com
BMK Bandara, RS Bandara, H Zhu… - … & Visual Science, 2014 - iovs.arvojournals.org
Purpose: Hexamidine has demonstrated broad spectrum antimicrobial activity. The purpose of this study was to evaluate the antimicrobial activity of hexamidine in combination with …
Number of citations: 2 iovs.arvojournals.org
G Brasseur, L Favennec, D Perrine, JP Chenu… - Cornea, 1994 - europepmc.org
… with an Acanthamoeba keratitis, treated with hexamidine diisethionate (Desomedine) 0.1% eye … This is to our knowledge the first report on the amoebicidal effectiveness of hexamidine, …
Number of citations: 59 europepmc.org
N Parisi, PJ Matts, R Lever, J Hadgraft… - International Journal of …, 2017 - Wiley Online Library
… Hexamidine (HEX) has been used as a preservative in topical preparations since the 1950s… In this review, we describe the physicochemical properties of hexamidine diisethionate (HEX …
Number of citations: 2 onlinelibrary.wiley.com
P Cherian, WF Bergfeld, DV Belsito… - International …, 2023 - journals.sagepub.com
The Expert Panel for Cosmetic Ingredient Safety reviewed newly available studies since their original assessment in 2007, along with updated information regarding product types and …
Number of citations: 3 journals.sagepub.com

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